Triheneicosanoin

Description

Properties

IUPAC Name |

2,3-di(henicosanoyloxy)propyl henicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h63H,4-62H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPJJAGAXCDLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H128O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258998 | |

| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1017.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol triheneicosanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26536-14-1 | |

| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol triheneicosanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.9 °C | |

| Record name | Glycerol triheneicosanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Triheneicosanoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Triheneicosanoin (CAS No. 26536-14-1), a triglyceride composed of glycerol and three units of heneicosanoic acid.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical characteristics of this long-chain triglyceride for formulation, analytical, and research purposes.

Core Physical and Chemical Data

Triheneicosanoin, with the molecular formula C66H128O6, is a saturated triglyceride characterized by its high molecular weight and hydrophobic nature.[4][5][6] Its structure consists of a glycerol backbone esterified with three 21-carbon saturated fatty acid chains. This composition results in a crystalline solid at room temperature with a relatively high melting point.[1][7]

Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical data for Triheneicosanoin. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Weight | 1017.72 g/mol | [5][6][8] |

| Molecular Formula | C66H128O6 | [4][5][8] |

| Melting Point | 75.9 °C | [7] |

| Boiling Point (Predicted) | 888.0 ± 32.0 °C | [1] |

| Density (Predicted) | 0.901 ± 0.06 g/cm³ | [1] |

| Physical Form | Crystalline solid | [1][7] |

| Solubility | DMF: 10 mg/ml | [1][2] |

| Storage Temperature | -20°C | [1][4][6] |

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of a triglyceride is a critical parameter influencing its solid-state properties and formulation behavior.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of Triheneicosanoin (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: A differential scanning calorimeter is calibrated using high-purity standards (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled heating program, for example, a ramp of 5-10°C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The presence of multiple peaks may indicate polymorphism.[9]

Determination of Solubility

Assessing the solubility of Triheneicosanoin in various solvents is crucial for developing appropriate formulations and analytical methods.

Methodology: Isothermal Equilibrium Method

-

Sample Preparation: An excess amount of Triheneicosanoin is added to a known volume of the solvent of interest (e.g., ethanol, chloroform, ethyl acetate) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of Triheneicosanoin in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

General Workflow for Triglyceride Characterization

The following diagram illustrates a general workflow for the comprehensive characterization of a triglyceride such as Triheneicosanoin.

References

- 1. TRIHENEICOSANOIN CAS#: 26536-14-1 [m.chemicalbook.com]

- 2. TRIHENEICOSANOIN | 26536-14-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. larodan.com [larodan.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 1,2,3-Triheneicosanoyl-glycerol | C66H128O6 | CID 4118145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Triheneicosanoin | 26536-14-1 | BBA53614 | Biosynth [biosynth.com]

- 9. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triheneicosanoin: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triheneicosanoin is a triacylglycerol, a type of lipid, composed of a glycerol backbone esterified with three units of heneicosanoic acid. While not as extensively studied as other lipids, its role as an internal standard in lipidomic analysis and its potential implications in lipid metabolism warrant a detailed examination. This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and analytical methodologies related to Triheneicosanoin. It also explores its potential biological activities and discusses the current understanding of its involvement in metabolic pathways.

Chemical Identity and Structure

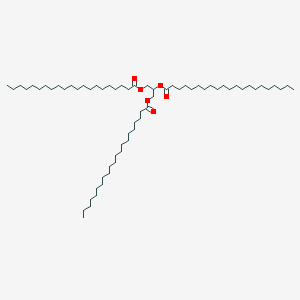

Triheneicosanoin is systematically named 2,3-di(henicosanoyloxy)propyl henicosanoate[1]. As a triacylglycerol, it consists of a central glycerol molecule to which three heneicosanoic acid molecules are attached via ester bonds. Heneicosanoic acid is a saturated fatty acid with a 21-carbon chain.

Chemical Formula: C₆₆H₁₂₈O₆[2]

Molecular Weight: 1017.72 g/mol [3]

Synonyms: Glyceryl triheneicosanoate, 1,2,3-Triheneicosanoyl-rac-glycerol[4]

Structural Representation

The chemical structure of Triheneicosanoin is depicted below:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Triheneicosanoin is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆₆H₁₂₈O₆ | [2] |

| Molecular Weight | 1017.72 g/mol | [3] |

| Appearance | White, crystalline powder - powder | [5] |

| Melting Point | 75.9 °C | [1] |

| Boiling Point (Predicted) | 888.0 ± 32.0 °C | [4] |

| Density (Predicted) | 0.901 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in DMF (10 mg/ml) | [4] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Synthesis

A general method for the synthesis of Triheneicosanoin involves the direct esterification of glycerol with three equivalents of heneicosanoic acid. This reaction is typically acid-catalyzed.

Materials:

-

Glycerol

-

Heneicosanoic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous toluene (or another suitable solvent to remove water azeotropically)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, dissolve heneicosanoic acid (3 molar equivalents) in anhydrous toluene.

-

Add glycerol (1 molar equivalent) and the acid catalyst to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude Triheneicosanoin.

Purification

The crude product can be purified using column chromatography.

Materials:

-

Silica gel (or alumina)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude Triheneicosanoin in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified Triheneicosanoin.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry: Predicted LC-MS/MS data for Triheneicosanoin is available. For the precursor ion [M+NH₄]⁺ with m/z 1035.00546, major fragments are observed at m/z 691.6606 and 1018.003[1]. For the precursor ion [M+Na]⁺ with m/z 1039.96031, characteristic fragmentation is also predicted[1].

NMR Spectroscopy: Specific experimental ¹H and ¹³C NMR data for Triheneicosanoin are not readily available in the reviewed literature. However, the expected chemical shifts can be predicted based on the structure and data from its precursor, heneicosanoic acid, and other triacylglycerols.

-

¹H NMR: The spectrum would be dominated by a large signal from the methylene protons (-CH₂-) of the fatty acid chains at approximately 1.25 ppm. The terminal methyl protons (-CH₃) would appear around 0.88 ppm. The protons of the glycerol backbone would be observed in the range of 4.1-5.3 ppm.

-

¹³C NMR: The carbonyl carbons of the ester groups would resonate around 173 ppm. The carbons of the glycerol backbone would appear between 62 and 70 ppm. The methylene and methyl carbons of the fatty acid chains would have characteristic shifts in the upfield region of the spectrum.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that Triheneicosanoin is directly involved in specific signaling pathways. However, some studies indicate its potential to influence lipid metabolism. It has been suggested that triheneicosanoids may be effective in lowering serum levels of cholesterol and triglycerides[2].

The general mechanism by which fatty acids and their derivatives can influence cellular metabolism often involves their interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), or by affecting the expression of genes involved in lipid synthesis and breakdown.

The following diagram illustrates a generalized workflow of how a triacylglycerol like Triheneicosanoin could be metabolized and potentially influence lipid-related signaling.

Applications

The primary application of Triheneicosanoin in a research setting is as an internal standard for the quantification of fatty acids and triacylglycerols in various biological samples, such as milk[6]. Its well-defined chemical structure and high purity make it suitable for accurate quantification in complex lipid mixtures using techniques like gas chromatography (GC) and mass spectrometry (MS).

Conclusion

Triheneicosanoin is a saturated triacylglycerol with a defined chemical structure and properties. While its direct role in biological signaling pathways remains to be elucidated, its utility as an analytical standard is well-established. Further research is needed to explore its potential physiological effects, particularly in the context of lipid metabolism and its reported ability to influence cholesterol and triglyceride levels. The experimental protocols and analytical data presented in this guide provide a foundational resource for researchers and professionals working with this and related lipid molecules.

References

- 1. 1,2,3-Triheneicosanoyl-glycerol | C66H128O6 | CID 4118145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triheneicosanoin | 26536-14-1 | BBA53614 | Biosynth [biosynth.com]

- 3. larodan.com [larodan.com]

- 4. TRIHENEICOSANOIN | 26536-14-1 [chemicalbook.com]

- 5. 26536-14-1・Triheneicosanoin Standard・205-18501[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. medchemexpress.com [medchemexpress.com]

Synthesis and Purification of Triheneicosanoin: A Technical Guide for Researchers

Introduction

Triheneicosanoin, a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of heneicosanoic acid (C21:0), is a valuable tool in lipid-related research. Its primary application lies in its use as a stable, non-physiological internal standard for the accurate quantification of fatty acids and other lipids in complex biological samples, such as human breast milk and cardiac tissue.[1] This technical guide provides an in-depth overview of the synthesis and purification of triheneicosanoin for research purposes, targeting researchers, scientists, and professionals in drug development. The guide details both chemical and enzymatic synthesis routes and outlines comprehensive purification strategies to achieve high-purity triheneicosanoin suitable for analytical applications.

Synthesis of Triheneicosanoin

The synthesis of triheneicosanoin can be achieved through two primary methodologies: chemical synthesis via direct esterification and enzymatic synthesis employing lipases. The selection of the method depends on factors such as desired purity, yield, cost, and environmental considerations.

Chemical Synthesis: Direct Esterification

Direct esterification, also known as Fischer-Speier esterification, involves the reaction of glycerol with heneicosanoic acid in the presence of an acid catalyst. To drive the reaction towards the formation of the tri-ester, it is crucial to remove the water produced during the reaction.

Reaction Principle:

Glycerol + 3 Heneicosanoic Acid ⇌ Triheneicosanoin + 3 H₂O

A common approach involves using an excess of the fatty acid and a suitable catalyst, such as p-toluenesulfonic acid, and removing water by azeotropic distillation or under vacuum.

Experimental Protocol: Direct Esterification of Glycerol with Heneicosanoic Acid

Materials:

-

Glycerol (1 equivalent)

-

Heneicosanoic acid (3.3 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.1 equivalents)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add glycerol, heneicosanoic acid, p-toluenesulfonic acid, and toluene.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected (typically 8-12 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with additional toluene and transfer it to a separatory funnel.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess fatty acid), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triheneicosanoin.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity and fewer byproducts. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids. Immobilized lipases are particularly advantageous as they can be easily recovered and reused.

Reaction Principle:

Glycerol + 3 Heneicosanoic Acid --(Lipase)--> Triheneicosanoin + 3 H₂O

The reaction is typically carried out in a solvent-free system or in an organic solvent. The removal of water is also critical in enzymatic synthesis to shift the equilibrium towards product formation.

Experimental Protocol: Lipase-Catalyzed Synthesis of Triheneicosanoin

Materials:

-

Glycerol (1 equivalent)

-

Heneicosanoic acid (3 equivalents)

-

Immobilized lipase (e.g., Novozym® 435, Lipozyme® RM IM) (5-10% by weight of substrates)

-

Molecular sieves (3Å or 4Å) or vacuum application

-

Organic solvent (e.g., hexane, toluene) (optional)

Equipment:

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration setup

Procedure:

-

Combine glycerol, heneicosanoic acid, and immobilized lipase in the reaction vessel. If using a solvent, add it at this stage.

-

Add activated molecular sieves to the reaction mixture to remove water, or alternatively, conduct the reaction under vacuum.

-

Incubate the mixture at a controlled temperature (typically 50-70°C) with constant agitation for 24-72 hours.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, separate the immobilized lipase by filtration. The lipase can be washed with solvent and reused.

-

If a solvent was used, remove it under reduced pressure to yield the crude triheneicosanoin. If no solvent was used, the crude product is obtained directly.

Table 1: Comparison of Synthesis Methods for Long-Chain Triacylglycerols

| Parameter | Direct Esterification | Enzymatic Synthesis |

| Catalyst | Acid (e.g., p-TsOH, H₂SO₄) | Lipase (e.g., Novozym® 435) |

| Reaction Temperature | High (e.g., 110-140°C) | Mild (e.g., 50-70°C) |

| Reaction Time | 8-12 hours | 24-72 hours |

| Specificity | Low (can lead to byproducts) | High (regio- and stereoselective) |

| Yield (representative) | 70-90% | 60-85% |

| Purity (crude) | Moderate | High |

| Environmental Impact | Higher (harsh acids, high temp) | Lower (biocatalyst, mild conditions) |

Note: Yields are representative for long-chain triacylglycerols and may vary for triheneicosanoin.

Purification of Triheneicosanoin

The crude product obtained from either synthesis method will contain unreacted starting materials, mono- and diacylglycerol intermediates, and other byproducts. Therefore, a multi-step purification process is necessary to achieve the high purity (>99%) required for its use as an analytical standard.

Column Chromatography

Column chromatography is a highly effective method for separating triheneicosanoin from more polar impurities such as free fatty acids, mono-, and diacylglycerols. Silica gel is the most commonly used stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Crude triheneicosanoin

-

Silica gel (60-120 mesh or 70-230 mesh)

-

Solvents: Hexane, Diethyl ether (or Ethyl acetate)

Equipment:

-

Chromatography column

-

Fraction collector (optional)

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude triheneicosanoin in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a solvent gradient, starting with pure hexane and gradually increasing the polarity by adding diethyl ether or ethyl acetate.

-

Triheneicosanoin, being nonpolar, will elute with a low polarity solvent mixture (e.g., 98:2 to 95:5 hexane:diethyl ether).

-

Diacylglycerols, monoacylglycerols, and free fatty acids will elute at higher solvent polarities.

-

-

Collect fractions and monitor their composition using TLC.

-

Combine the fractions containing pure triheneicosanoin.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Recrystallization

Recrystallization is a powerful technique for further purifying the triheneicosanoin obtained from column chromatography, particularly for removing minor impurities and achieving a crystalline solid. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol: Recrystallization

Materials:

-

Purified triheneicosanoin from column chromatography

-

Recrystallization solvent (e.g., acetone, ethanol, or a mixture of hexane and acetone)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the triheneicosanoin in a minimal amount of the chosen solvent at an elevated temperature (near the solvent's boiling point).

-

Once completely dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, the solubility of triheneicosanoin will decrease, leading to the formation of crystals.

-

To maximize the yield, further cool the flask in an ice bath.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified triheneicosanoin crystals under vacuum.

Table 2: Purity and Yield Data for a Representative Long-Chain Triacylglycerol Purification

| Purification Step | Purity (%) | Yield (%) |

| Crude Product | 75-85 | 100 (starting point) |

| After Column Chromatography | >95 | 80-90 |

| After Recrystallization | >99 | 90-95 (of chromatographed material) |

| Overall Yield | - | 65-80 |

Note: Data is representative and may vary depending on the specific conditions and scale of the synthesis and purification.

Quality Control and Analysis

The purity of the final triheneicosanoin product should be assessed using appropriate analytical techniques.

-

Thin-Layer Chromatography (TLC): A quick method to check for the presence of more polar impurities.

-

Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to confirm the fatty acid composition and the absence of other fatty acids.

-

High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector (e.g., evaporative light scattering detector - ELSD or mass spectrometer - MS) can be used to determine the purity of the intact triacylglycerol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the triheneicosanoin molecule.

Visualizing the Workflow

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Overview of chemical and enzymatic synthesis pathways for triheneicosanoin.

Caption: Step-wise workflow for the purification of triheneicosanoin.

Conclusion

The synthesis and purification of high-purity triheneicosanoin are essential for its application as a reliable internal standard in lipid research. This guide has provided detailed methodologies for both chemical and enzymatic synthesis, along with a comprehensive purification strategy involving column chromatography and recrystallization. By following these protocols, researchers can produce triheneicosanoin of sufficient purity for demanding analytical applications, thereby enhancing the accuracy and reliability of their experimental results. Careful execution of these steps and rigorous quality control are paramount to achieving the desired product specifications.

References

Triheneicosanoin: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of Triheneicosanoin, detailing its chemical properties, its critical role as an internal standard in analytical chemistry, and relevant experimental protocols. This document also explores the broader context of fatty acid signaling.

Core Chemical and Physical Data

Triheneicosanoin is a triglyceride, a type of lipid, that is notable for its use in analytical chemistry due to its stability and low natural abundance in most biological samples. Its key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 26536-14-1 |

| Molecular Formula | C₆₆H₁₂₈O₆ |

| Molecular Weight | 1017.72 g/mol [1] |

| Synonyms | Glyceryl triheneicosanoate, 1,2,3-Triheneicosanoyl-rac-glycerol, TG(21:0/21:0/21:0) |

| Physical State | Solid |

| Storage Temperature | -20°C |

Application as an Internal Standard

Triheneicosanoin is extensively utilized as an internal standard in the quantitative analysis of fatty acids by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its utility stems from its chemical stability and the fact that as a C21:0 triglyceride, it is not naturally present in significant amounts in most biological matrices. This allows for accurate quantification of other fatty acids in a sample, as the amount of Triheneicosanoin added is known.

The general workflow for using Triheneicosanoin as an internal standard involves its addition to a sample prior to lipid extraction and derivatization. The lipids, including the internal standard, are then extracted and converted to fatty acid methyl esters (FAMEs) for analysis. The known concentration of the Triheneicosanoin-derived FAME is used to calculate the concentrations of the other FAMEs detected in the sample.

Experimental Protocol: Quantification of Fatty Acids in a Food Matrix using Triheneicosanoin Internal Standard

This protocol is adapted from the World Health Organization (WHO) guidelines for measuring trans fatty acids in foods and outlines the key steps for using Triheneicosanoin as an internal standard for fatty acid quantification.

Preparation of Internal Standard Solution

A stock solution of Triheneicosanoin (21:0 TAG) is prepared at a concentration of 5.0 mg/mL in chloroform. To do this, accurately weigh 2.5 g of Triheneicosanoin (purity >99%) and dissolve it in a 500 mL volumetric flask with chloroform, ensuring it is thoroughly mixed. This solution should be stored at 2-8°C[2].

Sample Preparation and Fat Extraction

-

For processed foods, fat is typically extracted from the sample via acidic hydrolysis. For spreads and margarines, solvent extraction is used[2].

-

A known amount of the food sample is homogenized.

-

A precise volume of the Triheneicosanoin internal standard solution is added to the homogenized sample.

Methylation to Fatty Acid Methyl Esters (FAMEs)

The extracted fat, containing the internal standard, is converted to FAMEs. A common method is methylation using a boron trifluoride (BF₃)-methanol reagent[2]. This process converts the fatty acids from the triglycerides into their more volatile methyl esters, which are suitable for GC analysis.

Gas Chromatography (GC) Analysis

The resulting FAMEs are separated and quantified using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A long, fused silica capillary column (e.g., 100 meters) coated with a polar stationary phase like SP-2560 or CP-Sil 88 is used to separate the FAMEs based on their chain length, degree of unsaturation, and the geometry and position of their double bonds[2].

Quantification

The peaks corresponding to the different FAMEs are identified by their retention times. The concentration of each fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the FAME derived from the Triheneicosanoin internal standard, for which the concentration is known[2].

Logical Workflow for Fatty Acid Quantification

Caption: Workflow for fatty acid analysis using an internal standard.

Role in Signaling Pathways

Currently, there is no significant scientific literature to suggest that Triheneicosanoin has a direct, active role in cellular signaling pathways. Its primary function in a research context is as a stable, non-interfering internal standard for analytical measurements.

However, it is important for drug development professionals to understand the broader context of fatty acid signaling. Fatty acids and their derivatives are crucial signaling molecules involved in a multitude of cellular processes.

Overview of Key Fatty Acid Signaling Pathways

References

Commercial Suppliers and Technical Guide for High-Purity Triheneicosanoin

This technical guide provides a comprehensive overview of high-purity Triheneicosanoin (CAS No. 26536-14-1), a triacylglycerol of significant interest to researchers, scientists, and drug development professionals. This document details commercial suppliers, quantitative specifications, experimental protocols for synthesis, purification, and analysis, as well as insights into its potential biological signaling pathways.

Commercial Availability of High-Purity Triheneicosanoin

High-purity Triheneicosanoin is available from a number of reputable chemical suppliers who specialize in lipids and analytical standards. The compound is typically offered as a white crystalline solid with a purity of 99% or greater. Below is a summary of key commercial suppliers and their typical product offerings.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities |

| Larodan | 33-2100 | >99% | 100 mg, 500 mg, 1 g |

| Biosynth | BBA53614 | Not specified | 50 mg, 100 mg, 250 mg, 500 mg, 1 g |

| CymitQuimica (distributor for Larodan) | 48-33-2100 | >99% | 100 mg, 500 mg, 1 g |

| Fisher Scientific (distributor for Nu Chek Prep Inc) | AC158180500 | 99% | 1 g |

| FUJIFILM Wako Pure Chemical Corporation | 205-18501 | ≥95.0% (HPLC) | 100 mg |

| LGC Standards | LA 33-2100 | >99% | Not specified |

| Cayman Chemical | 10010540 | >95% | 100 mg |

Physicochemical Properties and Specifications

High-purity Triheneicosanoin is a saturated triglyceride. Its key properties and typical specifications, as compiled from supplier data sheets and analogous triglyceride standards, are presented below.

Table 2.1: General Physicochemical Properties

| Property | Value |

| CAS Number | 26536-14-1 |

| Molecular Formula | C₆₆H₁₂₈O₆ |

| Molecular Weight | 1017.72 g/mol |

| Appearance | White crystalline powder or solid[1] |

| Storage | -20°C in a tightly sealed container[1][2] |

Table 2.2: Typical Quantitative Specifications

Note: The following specifications are based on typical values for high-purity triglycerides and may vary between suppliers and batches. A batch-specific Certificate of Analysis should always be consulted for precise data.

| Parameter | Typical Specification |

| Purity (by GC or HPLC) | ≥99% |

| Acid Value (mg KOH/g) | ≤ 0.5 |

| Peroxide Value (meq/kg) | ≤ 1.0 |

| Iodine Value (g I₂/100g) | ≤ 1.0 |

| Saponification Value (mg KOH/g) | 165 - 175 |

| Moisture Content (%) | ≤ 0.1 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of high-purity Triheneicosanoin. These protocols are based on established chemical principles for triglycerides and may require optimization for specific laboratory conditions.

Synthesis of Triheneicosanoin

A common method for the synthesis of triglycerides is the esterification of glycerol with the corresponding fatty acid. For Triheneicosanoin, this involves the reaction of glycerol with three equivalents of heneicosanoic acid.

Protocol 3.1.1: Esterification of Glycerol with Heneicosanoic Acid

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of high-purity glycerol with 3.3 equivalents of heneicosanoic acid.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate the removal of water formed during the reaction. Add a catalytic amount (0.05 equivalents) of an acid catalyst, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification can be removed azeotropically using a Dean-Stark apparatus.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Triheneicosanoin.

Purification of Triheneicosanoin

The crude product from the synthesis typically requires purification to achieve high purity. Recrystallization is an effective method for purifying solid organic compounds like Triheneicosanoin.[2][3][4][5][6]

Protocol 3.2.1: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which Triheneicosanoin is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for triglycerides is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., acetone or ethanol).

-

Dissolution: Place the crude Triheneicosanoin in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product should be assessed by an appropriate analytical method.

Analytical Methods

The purity and identity of Triheneicosanoin can be confirmed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of fatty acid methyl esters derived from the triglyceride.

Protocol 3.3.1: GC-MS Analysis of Fatty Acid Composition

-

Transesterification: Convert the Triheneicosanoin to its constituent fatty acid methyl esters (FAMEs). This can be achieved by heating the sample in a solution of methanol with a catalyst, such as sodium methoxide or boron trifluoride.

-

Extraction: After the reaction, extract the FAMEs into an organic solvent like hexane.

-

GC-MS Analysis: Inject the hexane solution containing the FAMEs into a GC-MS system.

-

GC Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra can be compared to a library of known spectra to confirm the identity of the fatty acid methyl esters.

-

-

Quantification: The purity of the original Triheneicosanoin can be determined by the relative peak area of the methyl heneicosanoate in the chromatogram.

Potential Biological Signaling Pathways

While specific signaling pathways for Triheneicosanoin are not extensively documented, its constituent fatty acid, heneicosanoic acid, as a saturated fatty acid, may influence cellular processes through pathways known to be regulated by fatty acids. Long-chain saturated fatty acids can serve as ligands for nuclear receptors and can influence the activity of key transcription factors involved in lipid metabolism.

Two major pathways that are regulated by fatty acids are the Peroxisome Proliferator-Activated Receptor (PPAR) and the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways.[4][7][8][9][10][11][12][13][14][15]

-

PPAR Activation: Fatty acids can bind to and activate PPARs, which are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis.[14][15] Activation of PPARα, for instance, leads to the increased expression of genes involved in fatty acid oxidation.[15]

-

SREBP Regulation: The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis.[7][8][10] The activity of SREBPs is sensitive to the cellular lipid status. While polyunsaturated fatty acids are known to suppress SREBP-1c processing, the effects of specific long-chain saturated fatty acids like heneicosanoic acid are less clear but are an active area of research.

Given that Triheneicosanoin can be hydrolyzed to release heneicosanoic acid, it is plausible that it could modulate these pathways, thereby affecting lipid metabolism. This could be relevant to the observation that triheneicosanoids may lower serum levels of cholesterol and triglycerides.

Conclusion

High-purity Triheneicosanoin is a valuable tool for researchers in the fields of lipidomics, metabolic studies, and as an analytical standard. This guide has provided an overview of its commercial availability, key specifications, and representative experimental protocols. While the specific biological roles of Triheneicosanoin are still under investigation, its constituent fatty acid suggests potential involvement in fundamental lipid signaling pathways. Further research is warranted to fully elucidate its specific biological functions and therapeutic potential.

References

- 1. 1,2,3-Triheneicosanoyl-glycerol | C66H128O6 | CID 4118145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. How To [chem.rochester.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Purification [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of SREBP Expression and Fatty Acid Levels by Bacteria-Induced ER Stress Is Mediated by Hemocyanin in Penaeid Shrimp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty acids and their therapeutic potential in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Triheneicosanoin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheneicosanoin, a triglyceride derived from heneicosanoic acid (C21:0), is a long-chain saturated fat of interest in various scientific and industrial applications, including pharmaceuticals and material science. A thorough understanding of its solubility in organic solvents is paramount for its effective formulation, purification, and analysis. This technical guide provides a comprehensive overview of the solubility characteristics of triheneicosanoin, detailed experimental protocols for its determination, and relevant analytical methodologies. Due to the limited availability of specific quantitative solubility data for triheneicosanoin in public literature, this guide leverages data from structurally similar long-chain triglycerides to provide well-founded estimations and a framework for empirical determination.

Core Concepts in Triglyceride Solubility

The solubility of triglycerides is governed by the principle of "like dissolves like." As nonpolar molecules, triglycerides, including triheneicosanoin, exhibit greater solubility in nonpolar organic solvents. Several factors influence their solubility:

-

Chain Length: Solubility in a given organic solvent generally decreases as the fatty acid chain length increases. Longer chains lead to stronger van der Waals forces between the triglyceride molecules, requiring more energy to be overcome by the solvent.

-

Degree of Unsaturation: The presence of double bonds in the fatty acid chains disrupts the packing of triglyceride molecules, weakening intermolecular forces and thereby increasing solubility. As a saturated triglyceride, triheneicosanoin is expected to have lower solubility compared to its unsaturated counterparts of similar chain length.

-

Solvent Polarity: Nonpolar solvents are generally effective at dissolving triglycerides. Solvents with some degree of polarity, such as alcohols, may show limited miscibility, which decreases with increasing water content in the solvent.

-

Temperature: The solubility of triglycerides in organic solvents typically increases with temperature.

Predicted Solubility of Triheneicosanoin

While specific quantitative data for triheneicosanoin is scarce, the following table provides an estimated solubility profile based on the known behavior of other long-chain saturated triglycerides. These values should be considered as a guide for solvent selection and experimental design.

| Organic Solvent | Chemical Formula | Polarity Index | Predicted Solubility of Triheneicosanoin ( g/100g solvent at 25°C) | Notes |

| n-Hexane | C₆H₁₄ | 0.1 | High (> 20) | Excellent solvent for nonpolar lipids. |

| Chloroform | CHCl₃ | 4.1 | High (> 20) | Good solvent for a wide range of lipids. |

| Toluene | C₇H₈ | 2.4 | High (> 15) | Effective nonpolar aromatic solvent. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Moderate (5 - 15) | Good solvent, but highly volatile. |

| Acetone | C₃H₆O | 5.1 | Low to Moderate (1 - 5) | Limited solubility due to higher polarity. |

| Ethanol (95%) | C₂H₅OH | 5.2 | Low (< 1) | Poor solvent for long-chain triglycerides. |

| Methanol | CH₃OH | 5.1 | Very Low (< 0.1) | Very poor solvent due to high polarity. |

Experimental Protocols for Solubility Determination

Accurate determination of triheneicosanoin solubility requires robust experimental methodologies. The following sections detail the protocols for key experiments.

Gravimetric Method for Solubility Determination

This is a fundamental and widely used method for determining the solubility of a solid in a liquid solvent.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of pure triheneicosanoin powder.

-

Equilibration: Add the excess triheneicosanoin to a known volume or weight of the organic solvent in a sealed, temperature-controlled vessel.

-

Agitation: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaking water bath can be used.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume or weight of the clear, saturated supernatant.

-

Solvent Evaporation: Place the sampled supernatant in a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of triheneicosanoin.

-

Quantification: Weigh the container with the dried solute. The difference in weight gives the mass of dissolved triheneicosanoin.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent or mg/mL).

Caption: Gravimetric Solubility Determination Workflow.

Analytical Methods for Concentration Measurement

For more precise measurements or for complex mixtures, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.

HPLC is a powerful technique for separating and quantifying lipids. A reversed-phase HPLC system with an appropriate detector is commonly used.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of triheneicosanoin in the desired solvent as described in the gravimetric method (steps 1-4).

-

Standard Preparation: Prepare a series of standard solutions of triheneicosanoin of known concentrations in the same solvent.

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of a nonpolar solvent (e.g., isopropanol) and a slightly more polar solvent (e.g., acetonitrile).

-

Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Injection: Inject a known volume of the filtered, saturated supernatant and the standard solutions.

-

-

Quantification: Generate a calibration curve from the peak areas of the standard solutions. Determine the concentration of triheneicosanoin in the saturated solution by comparing its peak area to the calibration curve.

Caption: HPLC Workflow for Solubility Analysis.

This method is particularly useful for determining the total fatty acid content, which can be related back to the triglyceride concentration.

Methodology:

-

Saturated Solution Preparation and Sampling: Prepare a saturated solution and sample the supernatant as previously described.

-

Saponification:

-

Evaporate the solvent from the sampled supernatant.

-

Add a solution of potassium hydroxide (KOH) in ethanol to the dried residue.

-

Heat the mixture to hydrolyze the triglyceride into glycerol and potassium salts of heneicosanoic acid.

-

-

Methylation:

-

Acidify the mixture and extract the free fatty acids with a nonpolar solvent like hexane.

-

Evaporate the solvent and add a methylating agent (e.g., BF₃ in methanol) and heat to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

-

-

GC Analysis:

-

Column: A polar capillary column suitable for FAME analysis.

-

Carrier Gas: Helium or Hydrogen.

-

Detector: Flame Ionization Detector (FID).

-

Injection: Inject the FAMEs solution.

-

-

Quantification: Use an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) added at the beginning of the process for accurate quantification. The amount of heneicosanoic acid methyl ester detected is directly proportional to the initial concentration of triheneicosanoin.

Caption: GC Workflow after Saponification and Methylation.

Applications in Drug Development

The solubility of triheneicosanoin is a critical parameter in its application as an excipient in lipid-based drug delivery systems (LBDDS). LBDDS are a promising approach for enhancing the oral bioavailability of poorly water-soluble drugs. Triheneicosanoin can act as a lipid carrier, dissolving the drug and facilitating its absorption in the gastrointestinal tract. A logical workflow for evaluating triheneicosanoin in this context is presented below.

Caption: LBDDS Development Workflow with Triheneicosanoin.

Conclusion

This technical guide provides a foundational understanding of the solubility of triheneicosanoin in organic solvents for researchers, scientists, and drug development professionals. While specific quantitative data remains elusive in the current literature, the principles of triglyceride solubility, coupled with the detailed experimental and analytical protocols provided herein, offer a robust framework for the empirical determination and application of this important lipid. The expected high solubility in nonpolar organic solvents makes triheneicosanoin a promising candidate for various applications, particularly in the formulation of lipid-based drug delivery systems. Future research should focus on generating precise solubility data in a range of pharmaceutically and industrially relevant solvents to further unlock its potential.

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Triheneicosanoin

Introduction

Triheneicosanoin is a triglyceride composed of three heneicosanoic acid chains attached to a glycerol backbone. As a saturated fat, it is expected to exhibit high thermal stability. Understanding its thermal properties, including melting behavior and decomposition profile, is crucial for its application in various fields, particularly in pharmaceuticals and material science, where it may be subjected to heat during processing, sterilization, or storage. This guide summarizes the expected thermal behavior of triheneicosanoin based on data from similar long-chain triglycerides and outlines standard methodologies for its thermal analysis.

Expected Thermal Properties of Triheneicosanoin

The thermal properties of triglycerides are largely determined by the chain length and degree of saturation of their constituent fatty acids. Given that triheneicosanoin is a long-chain, saturated triglyceride, it is predicted to have a relatively high melting point and decomposition temperature.

A summary of the key physicochemical properties of triheneicosanoin is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 26536-14-1 | [1][2] |

| Molecular Formula | C₆₆H₁₂₈O₆ | [1][2] |

| Molecular Weight | 1017.72 g/mol | [2] |

| Appearance | White, crystalline powder | [3] |

| Solubility | Insoluble in water | [4] |

| Storage | Freezer, typically below -15°C | [1][3] |

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for triheneicosanoin are unavailable, data from analogous saturated triglycerides like tristearin (C57H110O6) and tripalmitin (C51H98O6) can provide valuable insights. Saturated triglycerides generally exhibit a single-step decomposition at high temperatures. The primary hazardous decomposition products upon combustion are carbon monoxide (CO) and carbon dioxide (CO2)[4].

Table 2 presents a summary of the thermal properties of tristearin and tripalmitin, which can be used to estimate the thermal behavior of triheneicosanoin.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Major Decomposition Products |

| Tristearin | 54-73 (polymorphic) | ~300 - 450 | CO, CO₂, hydrocarbons |

| Tripalmitin | 45-66 (polymorphic) | ~300 - 450 | CO, CO₂, hydrocarbons |

| Triheneicosanoin (Predicted) | > 70 | ~350 - 500 | CO, CO₂, hydrocarbons |

Note: The melting points of triglycerides can vary due to polymorphism. The decomposition range is an approximation based on the general behavior of long-chain triglycerides.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of triheneicosanoin, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.[5][6] Detailed experimental protocols for these analyses are provided below.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and kinetics.

Objective: To determine the thermal stability and decomposition profile of triheneicosanoin.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of triheneicosanoin powder into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the initial temperature to ambient (e.g., 25°C).

-

Program the heating rate, typically 10°C/min.

-

Set the final temperature to a point beyond the expected decomposition, for instance, 600°C.

-

Set the purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) to a constant flow rate, typically 20-50 mL/min.

-

-

Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the point of significant mass loss.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and enthalpies of fusion.

Objective: To determine the melting point, polymorphic transitions, and enthalpy of fusion of triheneicosanoin.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of triheneicosanoin into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set the initial temperature well below the expected melting point (e.g., 25°C).

-

Program a heating rate, typically 5-10°C/min.

-

Set the final temperature above the expected melting point (e.g., 100°C).

-

Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Acquisition: Initiate the DSC run and record the heat flow as a function of temperature. To study polymorphism, a heating-cooling-heating cycle can be employed.

-

Data Analysis:

-

Plot the heat flow versus temperature. Endothermic events, such as melting, will appear as peaks.

-

The melting point is typically taken as the onset or peak temperature of the melting endotherm.

-

The area under the melting peak is integrated to determine the enthalpy of fusion.

-

Multiple peaks may indicate the presence of different polymorphic forms.

-

Visualizations

The following diagram illustrates the general workflow for conducting TGA and DSC analyses.

Caption: General workflow for TGA and DSC analysis.

The thermal decomposition of long-chain triglycerides like triheneicosanoin under inert conditions is expected to proceed through radical mechanisms, leading to the cleavage of ester bonds and the hydrocarbon chains.

References

- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 2. Differential scanning calorimetry (DSC) [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

Navigating the Safety Profile of Triheneicosanoin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of any compound is paramount. This technical guide provides an in-depth overview of the safety data and handling precautions for Triheneicosanoin (CAS No. 26536-14-1), a triglyceride of heneicosanoic acid.

Hazard Identification and Classification

Triheneicosanoin is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and Regulation (EC) No 1272/2008. Safety data sheets indicate that it is not expected to present significant hazards under normal conditions of use.

Table 1: Hazard Classification of Triheneicosanoin

| Hazard Class | Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified |

| Skin Corrosion/Irritation | Not Classified |

| Serious Eye Damage/Eye Irritation | Not Classified |

| Respiratory or Skin Sensitization | Not Classified |

| Germ Cell Mutagenicity | Not Classified |

| Carcinogenicity | Not Classified |

| Reproductive Toxicity | Not Classified |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified |

| Aspiration Hazard | Not Classified |

Handling and Storage Precautions

Standard good laboratory practices should be observed when handling Triheneicosanoin.

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses are recommended.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Not required under normal conditions of use. If heating the substance and generating fumes, use appropriate respiratory protection.

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

-

Storage: Store in a tightly closed container in a dry and cool place, typically at -20°C for long-term stability.

Physicochemical Properties

Understanding the physicochemical properties of a substance is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of Triheneicosanoin

| Property | Value |

| Molecular Formula | C66H128O6 |

| Molecular Weight | 1017.72 g/mol |

| Physical State | Solid |

| Solubility | Insoluble in water; Soluble in organic solvents like DMF (10 mg/ml).[1] |

| Storage Temperature | -20°C[1][2][3] |

Toxicological Profile (Based on General Triglyceride Data and Standard Testing)

While specific toxicological data for Triheneicosanoin is not publicly available, the safety of triglycerides, in general, has been assessed by bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel, which has found many to be safe for their intended uses. The following sections describe the standard experimental protocols that would be used to generate quantitative toxicological data.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Table 3: Illustrative Acute Toxicity Data for a Long-Chain Triglyceride

| Endpoint | Test Species | Route | Value | Classification |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Not Classified |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | Not Classified |

| LC50 | Rat | Inhalation | - | Data not available |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Skin and Eye Irritation

These studies assess the potential of a substance to cause local irritation upon contact with the skin or eyes.

Table 4: Illustrative Irritation Data for a Long-Chain Triglyceride

| Endpoint | Test Species | Result | Classification |

| Skin Irritation | Rabbit | Non-irritating | Not Classified |

| Eye Irritation | Rabbit | Non-irritating | Not Classified |

-

Test Animals: A single albino rabbit is typically used for the initial test.

-

Application: A small amount (0.5 g) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch for 4 hours.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and if the initial test shows no corrosive effects, a confirmatory test on two additional animals is performed.

-

Test Animals: A single albino rabbit is used for the initial test.

-

Application: A small amount (0.1 g) of the solid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.

-

Scoring: Ocular lesions are scored to determine the overall irritation potential.

Sensitization

Sensitization studies determine if a substance can induce an allergic response after repeated exposure.

Table 5: Illustrative Sensitization Data for a Long-Chain Triglyceride

| Endpoint | Test Species | Result | Classification |

| Skin Sensitization | Guinea Pig | Non-sensitizing | Not Classified |

-

Test Animals: A group of guinea pigs is used.

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections and topical application to induce a potential allergic state.

-

Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance.

-

Observation: The application site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge.

Repeated Dose Toxicity

These studies evaluate the effects of long-term exposure to a substance.

Table 6: Illustrative Repeated Dose Toxicity Data for a Long-Chain Triglyceride

| Study Duration | Test Species | Route | NOAEL |

| 28-Day | Rat | Oral | ≥ 1000 mg/kg bw/day |

| 90-Day | Rat | Oral | ≥ 1000 mg/kg bw/day |

NOAEL: No-Observed-Adverse-Effect Level.

-

Test Animals: Groups of male and female rats are used.

-

Dose Administration: The test substance is administered daily via the diet, drinking water, or gavage at three or more dose levels for 90 days. A control group receives the vehicle only.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Hematology and clinical biochemistry analyses are performed on blood samples at the end of the study.

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed.

Metabolic Fate and Signaling Pathways

As a triglyceride, Triheneicosanoin is expected to be metabolized in the same way as other dietary fats. Upon ingestion, it undergoes enzymatic hydrolysis in the gastrointestinal tract, primarily by pancreatic lipase, into glycerol and heneicosanoic acid. These components are then absorbed by the intestinal mucosa.

Inside the enterocytes, they are re-esterified back into triglycerides and packaged into chylomicrons. These lipoprotein particles are then released into the lymphatic system and subsequently enter the bloodstream, where they are transported to various tissues for energy or storage.

Caption: General metabolic pathway of a dietary triglyceride like Triheneicosanoin.

Safety Assessment Workflow

The overall safety assessment of a chemical like Triheneicosanoin follows a structured workflow, starting from existing data and progressing to more complex studies if necessary.

Caption: A typical workflow for the safety assessment of a chemical ingredient.

Conclusion

Based on the available information, Triheneicosanoin is considered a non-hazardous substance with a low potential for toxicity. Its expected metabolic pathway follows that of other dietary triglycerides, which are generally recognized as safe. While specific quantitative safety studies on Triheneicosanoin are not publicly available, this guide provides an overview of the standard experimental protocols used to assess the safety of such materials. For any application in research, drug development, or other professional settings, it is essential to adhere to good laboratory practices and consult the most recent safety data sheet provided by the supplier.

References

The Elusive Presence of Triheneicosanoin: A Technical Guide to an Enigmatic Triglyceride

An in-depth exploration for researchers, scientists, and drug development professionals on the current understanding of Triheneicosanoin's natural occurrence and the methodologies for its potential identification in biological samples.

Executive Summary

Triheneicosanoin, a triacylglycerol (TAG) composed of three 21-carbon saturated fatty acid chains (heneicosanoic acid), remains an enigmatic molecule within the landscape of natural lipids. Despite the known existence of odd-chain fatty acids (OCFAs) and their corresponding triglycerides in various biological systems, a comprehensive review of scientific literature reveals a conspicuous absence of quantitative data on the natural occurrence of Triheneicosanoin. Its primary documented use is as a non-native internal standard in lipidomic studies, a role that capitalizes on its presumed absence in the biological samples under investigation. This guide provides a thorough overview of the broader class of odd-chain triglycerides, details generalized experimental protocols for their analysis, and presents a logical workflow for the prospective identification of Triheneicosanoin.

The Landscape of Odd-Chain Triglycerides

While Triheneicosanoin itself has not been quantified as a natural product, odd-chain fatty acids and triglycerides are indeed present in various biological kingdoms.

-

Microbial Origins: Bacteria and fungi are known producers of OCFAs, which can be incorporated into triglycerides. These lipids are components of their cell membranes and storage lipids.

-

Marine Ecosystems: Marine organisms, including various species of fish and invertebrates, have been shown to contain odd-chain fatty acids.

-

Ruminant Products: Dairy products and beef are recognized sources of odd-chain fatty acids, primarily C15:0 and C17:0, which originate from the microbial activity in the rumen.

The biosynthesis of OCFAs typically starts with a propionyl-CoA primer instead of the more common acetyl-CoA, leading to the formation of fatty acids with an odd number of carbon atoms. These can then be esterified to a glycerol backbone to form odd-chain triglycerides.

Quantitative Data on Odd-Chain Fatty Acids (as a Proxy)

Given the lack of data for Triheneicosanoin, the following table summarizes the concentration of odd-chain fatty acids in various biological samples, which can serve as an indicator of the potential, albeit unconfirmed, presence of odd-chain triglycerides.

| Biological Sample | Odd-Chain Fatty Acid | Concentration Range (% of total fatty acids) | Reference |

| Cow's Milk Fat | Pentadecanoic acid (C15:0) | 0.42 - 1.22 | [No specific citation available from search] |

| Cow's Milk Fat | Heptadecanoic acid (C17:0) | 0.39 - 0.73 | [No specific citation available from search] |

| Human Adipose Tissue | Pentadecanoic acid (C15:0) | ~0.2 | [No specific citation available from search] |

| Human Adipose Tissue | Heptadecanoic acid (C17:0) | ~0.3 | [No specific citation available from search] |

| Bacillus subtilis | Various branched OCFAs | Variable | [No specific citation available from search] |

Note: This table is illustrative and highlights the presence of OCFAs. The concentration of specific odd-chain triglycerides, including Triheneicosanoin, is not reported in the reviewed literature.

Experimental Protocols for the Analysis of Triglycerides

The following sections detail generalized yet comprehensive protocols for the extraction and analysis of triglycerides from biological samples. These methods are applicable to the search for Triheneicosanoin.

Lipid Extraction from Biological Samples

A robust lipid extraction is the foundational step for any lipidomic analysis. The Folch or Bligh-Dyer methods are standard procedures.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a chloroform:methanol mixture (2:1, v/v). For solid samples, use a mechanical homogenizer.

-

Phase Separation: Add 0.9% aqueous sodium chloride solution to the homogenate to induce phase separation. The volume added should be approximately 20% of the total volume of the chloroform:methanol mixture.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve clear phase separation.

-

Lipid Collection: The lower, chloroform phase contains the total lipid extract. Carefully aspirate this phase and transfer it to a clean tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the dried lipid extract.

-

Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Triglyceride Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of fatty acids derived from triglycerides after transesterification.

Protocol: Transesterification and GC-MS Analysis

-

Transesterification:

-

To the dried lipid extract, add a known volume of a reagent for transesterification, such as 2% sulfuric acid in methanol or 0.5 M sodium methoxide in methanol.

-

Add a known amount of an internal standard (e.g., a triglyceride with a fatty acid not expected in the sample, like trinonadecanoin - C19:0 TAG).

-

Heat the mixture at a controlled temperature (e.g., 80°C) for 1-2 hours.

-

After cooling, add n-hexane and water to extract the resulting fatty acid methyl esters (FAMEs). The upper hexane layer contains the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into a gas chromatograph equipped with a mass spectrometer.

-

GC Column: Use a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) suitable for FAME separation.

-